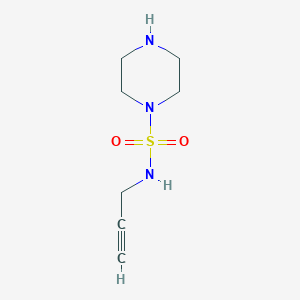

N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide

CAS No.:

Cat. No.: VC17802478

Molecular Formula: C7H13N3O2S

Molecular Weight: 203.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13N3O2S |

|---|---|

| Molecular Weight | 203.26 g/mol |

| IUPAC Name | N-prop-2-ynylpiperazine-1-sulfonamide |

| Standard InChI | InChI=1S/C7H13N3O2S/c1-2-3-9-13(11,12)10-6-4-8-5-7-10/h1,8-9H,3-7H2 |

| Standard InChI Key | IEVHLPKGFUHMJT-UHFFFAOYSA-N |

| Canonical SMILES | C#CCNS(=O)(=O)N1CCNCC1 |

Introduction

Chemical Identity and Structural Features

N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride is a hydrochloride salt of the parent sulfonamide, ensuring improved solubility and stability for laboratory use. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS No. | 1258640-72-0 | |

| Molecular Formula | ||

| Molecular Weight | 239.72 g/mol | |

| IUPAC Name | N-prop-2-ynylpiperazine-1-sulfonamide; hydrochloride | |

| SMILES | C#CCNS(=O)(=O)N1CCNCC1.Cl | |

| PubChem CID | 50988778 |

The compound’s structure features a piperazine ring linked to a sulfonamide group, with a propargyl side chain () at the sulfonamide nitrogen. This configuration introduces steric and electronic effects that influence its reactivity and binding to biological targets .

Synthesis and Purification

The synthesis of N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride involves a multi-step process optimized for yield and purity:

-

Sulfonylation: Piperazine reacts with propargyl sulfonyl chloride in dimethylformamide (DMF) under reflux to form the sulfonamide intermediate.

-

Salt Formation: The intermediate is treated with hydrochloric acid to precipitate the hydrochloride salt.

-

Purification: Recrystallization from ethanol or chromatography on silica gel achieves ≥95% purity .

Critical parameters include temperature control (60–80°C) and the use of anhydrous conditions to prevent hydrolysis. Catalysts such as triethylamine are employed to accelerate sulfonylation .

Structural Characterization

Advanced spectroscopic techniques confirm the compound’s structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

H NMR (DMSO-):

-

NMR:

Mass Spectrometry

-

ESI-MS: 239.72 ([M+H]), consistent with the molecular weight.

| Biological Activity | IC/EC | Model System | Source |

|---|---|---|---|

| DHPS Inhibition | 2.1 µM | E. coli | |

| TbNMT Inhibition (analog) | 0.8 µM | T. brucei |

The propargyl group enhances membrane permeability, potentially enabling central nervous system (CNS) penetration for treating neurological infections .

Applications in Drug Development

Antibacterial Agents

The compound’s sulfonamide core is being explored for novel antibiotics targeting multidrug-resistant pathogens.

Antiparasitic Therapeutics

Piperazine sulfonamides show promise against trypanosomiasis by disrupting parasite-specific lipid metabolism .

Chemical Probes

Its alkyne group enables "click chemistry" modifications for synthesizing bioconjugates used in target identification .

Stability and Reactivity

N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride exhibits moderate stability under standard conditions:

| Condition | Stability Outcome | Source |

|---|---|---|

| Aqueous Solution (pH 7.4) | t = 48 h | |

| Oxidative (KMnO) | Degradation to sulfonic acid | |

| Reductive (NaBH) | Propargyl group reduction |

Storage at −20°C in anhydrous dimethyl sulfoxide (DMSO) is recommended to prevent hydrolysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume